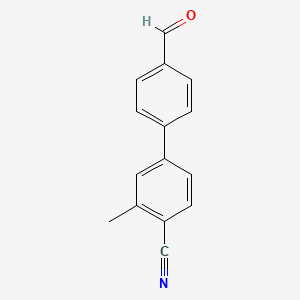

4-(4-Formylphenyl)-2-methylbenzonitrile

Description

4-(4-Formylphenyl)-2-methylbenzonitrile (C₁₅H₁₁NO) is a benzonitrile derivative featuring a formylphenyl group at the 4-position and a methyl group at the 2-position of the benzonitrile core. This compound combines the electron-withdrawing nitrile group with the reactive aldehyde functionality, making it a versatile intermediate in organic synthesis. The formyl group enables participation in condensation and reductive amination reactions (as seen in the synthesis of antileishmanial compounds ), while the methyl group enhances steric stability and influences solubility.

Properties

Molecular Formula |

C15H11NO |

|---|---|

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-(4-formylphenyl)-2-methylbenzonitrile |

InChI |

InChI=1S/C15H11NO/c1-11-8-14(6-7-15(11)9-16)13-4-2-12(10-17)3-5-13/h2-8,10H,1H3 |

InChI Key |

OIAWWQBFMVDNNB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Formylphenyl)-2-methylbenzonitrile typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a nitration reaction. The process begins with the acylation of a benzene ring to introduce the formyl group, followed by nitration to introduce the nitrile group. The reaction conditions often involve the use of catalysts such as aluminum chloride for the acylation step and nitric acid for the nitration step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Solvent-free mechanochemical routes are also explored to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4-Formylphenyl)-2-methylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 4-(4-Carboxyphenyl)-2-methylbenzonitrile.

Reduction: 4-(4-Formylphenyl)-2-methylbenzylamine.

Substitution: Depending on the electrophile used, various substituted derivatives of the original compound.

Scientific Research Applications

4-(4-Formylphenyl)-2-methylbenzonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: Utilized in the production of advanced materials, including polymers and covalent organic frameworks

Mechanism of Action

The mechanism of action of 4-(4-Formylphenyl)-2-methylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 4-(4-Formylphenyl)-2-methylbenzonitrile and analogous benzonitrile derivatives:

Notes:

- Molecular Weight : *Calculated for this compound based on formula.

- Key Comparisons: Reactivity: The formyl group in this compound allows for reactions like reductive amination (e.g., synthesis of antileishmanial derivatives ), whereas 2-(4-Methylphenyl)benzonitrile lacks this functionality, limiting its utility in similar transformations. Thermal Stability: Compounds like 4-[(4-formylphenoxy)methyl]benzonitrile exhibit high thermal stability (up to 500°C) due to rigid aromatic backbones , a trait shared with COFs . Optoelectronic Properties: Methoxy and hexyloxy substituents (e.g., in 4-formyl-3-methoxy-benzonitrile) enhance electron-donating capacity, making them suitable for solar cell applications , whereas the methyl group in the target compound primarily affects steric hindrance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.